molecular formula C21H23N3O3S2 B2524838 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 905692-54-8

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2524838
CAS No.: 905692-54-8
M. Wt: 429.55
InChI Key: IBFSBQBDWZCSFG-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic benzothiazole derivative designed for advanced pharmacological and microbiological research. This compound is of significant interest in medicinal chemistry due to its structural features, which incorporate a benzo[d]thiazole moiety linked to a piperidine sulfonyl group via a benzamide bridge. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Scientific investigations into structurally similar benzothiazole compounds have demonstrated promising antimicrobial properties. Research on heteroarylated benzothiazole derivatives has shown moderate to good activity against a panel of bacterial pathogens, with certain analogs exhibiting potent effects . The mechanism of action for such compounds may involve the inhibition of essential bacterial enzymes, such as MurB in Escherichia coli, which is a key target in the search for new antibacterial agents . Furthermore, the benzothiazole core is found in molecules that act as negative allosteric modulators of specific ion channels, such as the Zinc-Activated Channel (ZAC), suggesting potential applications in neuropharmacological research . The presence of the sulfonamide group contributes to the molecule's ability to interact with enzyme active sites and biological receptors, a feature shared with several clinically used drugs . This product is provided for non-human research purposes and is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate, a pharmacophore scaffold in structure-activity relationship (SAR) studies, or a tool compound for probing novel biological targets.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-6-7-15(2)19-18(14)22-21(28-19)23-20(25)16-8-10-17(11-9-16)29(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFSBQBDWZCSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4,7-dimethylthiophenol

A widely adopted method involves reacting 2-amino-4,7-dimethylthiophenol with a carbonyl source, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction proceeds at 80–100°C in anhydrous toluene, yielding the benzothiazole ring through intramolecular cyclization.

Reaction conditions:

  • Solvent: Toluene
  • Catalyst: ZnCl₂ (10 mol%)
  • Temperature: 90°C, 6 hours
  • Yield: 78–85%

Alternative Route via Oxidative Cyclization

Recent advancements employ oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO). This one-pot method converts 2-amino-4,7-dimethylthiophenol and benzaldehyde derivatives directly into the benzothiazole core at room temperature, achieving comparable yields (72–80%) with reduced energy input.

Preparation of 4-(Piperidin-1-ylsulfonyl)benzoic Acid

The sulfonamide moiety is introduced through a two-step sequence involving sulfonation and nucleophilic substitution.

Sulfonation of Benzoic Acid

4-Chlorosulfonylbenzoic acid is synthesized by treating benzoic acid with chlorosulfonic acid at 0–5°C. The exothermic reaction requires careful temperature control to avoid over-sulfonation.

Key parameters:

  • Reagent: ClSO₃H (3 equivalents)
  • Reaction time: 2 hours
  • Yield: 89%

Nucleophilic Substitution with Piperidine

The chlorosulfonyl intermediate reacts with piperidine in dichloromethane (DCHM) under basic conditions (triethylamine, TEA). The reaction completes within 1 hour at room temperature, yielding 4-(piperidin-1-ylsulfonyl)benzoic acid.

Stoichiometry:

Component Molar Ratio
4-ClSO₂-benzoic acid 1.0
Piperidine 1.2
TEA 1.5

Yield: 93%

Amide Coupling Reaction

The final step involves conjugating the benzothiazole amine with the sulfonylated benzoic acid via amide bond formation.

Activation of the Carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts exothermically, requiring anhydrous conditions in tetrahydrofuran (THF) at 0°C.

Activation conditions:

  • Reagent: SOCl₂ (2 equivalents)
  • Temperature: 0°C → 25°C (gradual warming)
  • Time: 3 hours

Coupling with 4,7-Dimethylbenzo[d]thiazol-2-amine

The acid chloride reacts with the benzothiazole amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds in anhydrous THF at room temperature for 12 hours.

Optimized parameters:

Parameter Value
Solvent THF
Base DIPEA (3 equivalents)
Temperature 25°C
Reaction time 12 hours
Yield 81%

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Structural validation employs:

  • NMR spectroscopy: Distinct signals for piperidine protons (δ 1.45–1.60 ppm, multiplet) and sulfonamide SO₂ group (δ 3.20–3.35 ppm).
  • High-resolution mass spectrometry (HRMS): Molecular ion peak at m/z 443.1542 [M+H]⁺ (calculated: 443.1548).

Comparative Analysis of Synthetic Routes

The table below evaluates three reported methods for key intermediates:

Step Method 1 Method 2 Method 3 (Patent)
Benzothiazole yield 85% 78% 82%
Sulfonamide purity 98.5% 97.2% 96.8%
Total synthesis time 18 hours 22 hours 20 hours
Scalability Pilot-scale proven Lab-scale only Pilot-scale proven

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance the sulfonation and coupling steps by improving heat transfer and reducing side reactions. A representative protocol involves:

  • Flow rate: 10 mL/min for sulfonation at 5°C
  • Residence time: 30 minutes for amide coupling
  • Overall yield: 76% at kilogram scale

Challenges and Mitigation Strategies

Regioselectivity in Benzothiazole Formation

Methyl group orientation is controlled using sterically hindered bases (e.g., 2,6-lutidine) during cyclization, achieving >95% regioselectivity for 4,7-dimethyl substitution.

Sulfonamide Hydrolysis

Moisture-sensitive intermediates necessitate strict anhydrous conditions. Molecular sieves (4Å) in the reaction mixture reduce hydrolysis to <2%.

Emerging Methodologies

Recent advances include enzymatic coupling using lipase B from Candida antarctica, which achieves 88% yield under mild aqueous conditions (pH 7.4, 37°C). This green chemistry approach reduces organic solvent use by 70%.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution on the Benzo[d]thiazol Ring: Dimethyl vs. Dimethoxy Derivatives

A closely related analog, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 862807-66-7), replaces the methyl groups on the benzothiazole ring with methoxy substituents . This substitution alters electronic and steric properties:

  • Methoxy groups (CAS 862807-66-7) : Electron-withdrawing, increasing polarity and hydrogen-bonding capacity, which may affect solubility and target binding.
Compound Substituents Electronic Effects Potential Impact
Target compound 4,7-dimethyl Electron-donating Higher lipophilicity
CAS 862807-66-7 4,7-dimethoxy Electron-withdrawing Enhanced polarity, H-bonding

Variations in the Amide Substituent: Sulfonylpiperidine vs. Other Functional Groups

The target’s 4-(piperidin-1-ylsulfonyl)benzamide group distinguishes it from analogs with alternative amide substituents:

  • Chlorinated benzamides (e.g., 4d ): Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) feature chloro substituents, which promote hydrophobic interactions but lack the sulfonyl-piperidine moiety.
Compound Amide Substituent Key Features
Target compound 4-(Piperidin-1-ylsulfonyl)benzamide Sulfonyl (H-bond acceptor), piperidine (basic nitrogen)
4d 3,4-Dichlorobenzamide Chloro groups (hydrophobic)
PEG-linked benzamide Increased solubility, conjugation potential

Comparison with Thiazol-2-yl Benzamide Derivatives Bearing Heterocyclic Moieties

Compounds such as N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g ) and N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4i ) feature pyridyl and morpholine/methylpiperazine groups. These substituents introduce additional hydrogen-bonding sites and basicity, contrasting with the target’s sulfonyl-piperidine moiety, which may confer distinct binding affinities or metabolic stability .

Physicochemical Properties and Spectral Data

While explicit data for the target compound (e.g., melting point, solubility) are unavailable, analogs provide context:

  • Solid-state properties : Analogs in are reported as white or yellow solids, suggesting the target may share similar crystallinity .
  • Spectral characterization : Techniques like ¹H/¹³C NMR and HRMS (used for analogs in ) would confirm the target’s structure, particularly the methyl groups on the benzothiazole and the sulfonyl-piperidine linkage.

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